molecular formula C15H10N2O4 B14496550 N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea CAS No. 63086-51-1

N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea

Cat. No.: B14496550
CAS No.: 63086-51-1
M. Wt: 282.25 g/mol
InChI Key: QVMZMLPYSPIHEA-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea is a synthetic organic compound that belongs to the anthraquinone family This compound is characterized by its anthracene core structure, which is substituted with hydroxy and urea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea typically involves the reaction of 1-aminoanthraquinone with isocyanates or urea derivatives. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications depending on the specific functional groups introduced.

Scientific Research Applications

N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • Acid Violet 43

Uniqueness

N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea is unique due to its specific substitution pattern and the presence of the urea group, which imparts distinct chemical and biological properties

Properties

CAS No.

63086-51-1

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

(4-hydroxy-9,10-dioxoanthracen-1-yl)urea

InChI

InChI=1S/C15H10N2O4/c16-15(21)17-9-5-6-10(18)12-11(9)13(19)7-3-1-2-4-8(7)14(12)20/h1-6,18H,(H3,16,17,21)

InChI Key

QVMZMLPYSPIHEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC(=O)N

Origin of Product

United States

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